molecular formula C24H29FN2O2 B2393334 (E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477871-20-8

(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No. B2393334
CAS RN: 477871-20-8
M. Wt: 396.506
InChI Key: LCIHZZOPBAYFNV-YRNVUSSQSA-N
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Description

(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C24H29FN2O2 and its molecular weight is 396.506. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Agent Synthesis

(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has been studied for its potential as a therapeutic agent. For instance, a related compound, (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, has shown promise as a cocaine abuse therapeutic agent (Forrat, Ramón, & Yus, 2007).

Synthesis and Structural Analysis

The compound has been involved in the synthesis and structural analysis of various derivatives. For example, research on cinnamide derivatives, including (E)-1-(4-(bis(4-methylphenyl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, revealed crystal structures with complex intermolecular interactions, indicating potential in neuroprotection and cerebral infarction treatment (Zhong et al., 2018).

Anti-Cancer Research

The compound's derivatives have also been explored in cancer research. O-Arylated diazeniumdiolates, including derivatives of this compound, have exhibited broad-spectrum anti-cancer activity in various cancer models, suggesting potential for tumor treatment (Keefer, 2010).

Antimicrobial Properties

Derivatives of the compound have shown significant antimicrobial activities. For example, synthesized compounds like 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine displayed potent activity against various bacterial strains (Mishra & Chundawat, 2019).

Biological Screening for Multiple Applications

Further research includes biological screening for antibacterial, antifungal, and anthelmintic activities, indicating a range of potential applications for the compound and its derivatives (Khan et al., 2019).

Metal Complex Synthesis

The compound has been used in the synthesis of metal complexes, revealing insights into molecular geometry and potential applications in chemical studies (Büyükkıdan & Özer, 2013).

Antiviral and Antimicrobial Evaluation

Derivatives have also been evaluated for antiviral and antimicrobial activities, showing promise in combating infections and viruses (Reddy et al., 2013).

properties

IUPAC Name

(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O2/c1-19-4-10-23(20(2)18-19)26-13-15-27(16-14-26)24(28)11-7-21-5-8-22(9-6-21)29-17-3-12-25/h4-11,18H,3,12-17H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHZZOPBAYFNV-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one

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